Methyl (Z)-14-methylhexadec-8-enoate

Description

Historical Context of Pheromone Research and Discovery of Methyl (Z)-14-methylhexadec-8-enoate

The formal study of chemical communication in insects has a rich history. Early observations by naturalists like Jean-Henri Fabre in the 1870s noted the remarkable ability of male moths to locate females from great distances, suggesting the involvement of an imperceptible chemical signal. suterra.com The term "pheromone" was officially coined in 1959 by Peter Karlson and Martin Lüscher, the same year the first insect pheromone, bombykol, was chemically identified from the silkworm moth (Bombyx mori). suterra.cominsectslimited.comwikipedia.org This breakthrough catalyzed decades of research aimed at identifying and synthesizing pheromones for hundreds of other insect species, particularly those of economic importance as agricultural or stored product pests. umn.eduslu.se

Within this context, research into the chemical ecology of dermestid beetles from the genus Trogoderma, which are significant pests of stored products, led to the identification of a family of related pheromone components. A key study in 1976 by Cross et al. successfully isolated and identified (Z)- and (E)-14-methyl-8-hexadecenal, the aldehyde forms, as sex pheromone components from four different Trogoderma species. wordpress.compherobase.com Subsequent research and synthesis work further clarified the specific compounds used by different species within the genus. Notably, this compound was identified as a sex pheromone for the Larger Cabinet Beetle, Trogoderma inclusum. pherobase.com

Significance of Fatty Acid-Derived Semiochemicals in Interspecific and Intraspecific Chemical Communication

Many insect pheromones are derived from fatty acids, which are fundamental molecules in all living organisms used for energy storage and as structural components of cell membranes. nih.govresearchgate.net Through specialized biosynthetic pathways, insects modify common fatty acids to produce a diverse array of alcohols, aldehydes, and esters that function as highly specific chemical signals. nih.govresearchgate.net These fatty acid-derived semiochemicals are essential for a wide range of behaviors.

Intraspecific Communication (Pheromones): Within a single species, these compounds are critical for survival and reproduction. Their functions include:

Mate Attraction: Acting as sex pheromones to attract mates over long distances. nih.gov

Aggregation: Drawing individuals of both sexes to a specific location.

Alarm Signaling: Warning colony members of a threat.

Kin Recognition: Differentiating between nestmates and outsiders. nih.gov

Interspecific Communication (Allelochemicals): Allelochemicals are signals that travel between different species. ncsu.edu Fatty acid derivatives can also play roles in these interactions, which are categorized based on which party benefits:

Allomones: Benefit the sender (e.g., a defensive secretion). ncsu.eduresearchgate.net

Kairomones: Benefit the receiver (e.g., an odor a parasite uses to locate its host). ncsu.eduresearchgate.net

Synomones: Benefit both the sender and receiver (e.g., plant volatiles that attract pollinators). ncsu.edu

The structural specificity of these fatty acid-derived molecules is paramount. Subtle changes in the carbon chain length, the position and geometry (Z or E) of double bonds, or the functional group (aldehyde, alcohol, or ester) can result in a completely different signal, ensuring species-specific communication and preventing cross-attraction between closely related species.

Overview of the Research Landscape Surrounding this compound

Research on this compound is primarily focused on its role as a sex pheromone component for stored product pests in the genus Trogoderma. The chemical communication system in these beetles is a classic example of how closely related species achieve reproductive isolation by using distinct, yet structurally similar, pheromone blends.

The research has established that while Trogoderma inclusum utilizes this compound, other species in the same genus use different isomers or functional groups of the same core molecule. For instance, the aldehyde equivalent, (Z)-14-methyl-8-hexadecenal, is a major pheromone component for the khapra beetle, Trogoderma granarium, and is also used by Trogoderma inclusum and Trogoderma variabile. wordpress.compherobase.com This demonstrates a high degree of chemical specificity that has been a significant area of study for both chemical ecologists and pest management professionals.

Table 1: Pheromone Components in Select Trogoderma Species

| Species | Common Name | Key Pheromone Component(s) |

|---|---|---|

| Trogoderma inclusum | Larger Cabinet Beetle | This compound, (Z)-14-Methyl-8-hexadecenal |

| Trogoderma granarium | Khapra Beetle | (Z)-14-Methyl-8-hexadecenal, (E)-14-Methyl-8-hexadecenal |

| Trogoderma variabile | Warehouse Beetle | (Z)-14-Methyl-8-hexadecenal |

This table illustrates the chemical specificity among closely related beetle species. Data compiled from various chemical ecology studies. wordpress.compherobase.comresearchgate.net

The synthesis of these specific isomers, including this compound, has been a parallel area of research, enabling the production of lures for monitoring and managing these economically important pests. pherobase.com

Structure

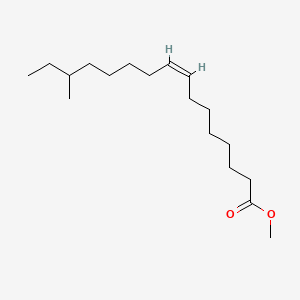

2D Structure

3D Structure

Properties

CAS No. |

30689-77-1 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

methyl (Z)-14-methylhexadec-8-enoate |

InChI |

InChI=1S/C18H34O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h5,7,17H,4,6,8-16H2,1-3H3/b7-5- |

InChI Key |

KXKSZSXMFYJWFU-ALCCZGGFSA-N |

Isomeric SMILES |

CCC(C)CCCC/C=C\CCCCCCC(=O)OC |

Canonical SMILES |

CCC(C)CCCCC=CCCCCCCC(=O)OC |

Origin of Product |

United States |

Occurrence and Natural Isolation of Methyl Z 14 Methylhexadec 8 Enoate

Identification in Biological Secretions and Tissues

This compound is not broadly distributed in nature; instead, it is found in the specific secretions of certain insect species where it serves as a vital component of their chemical communication system.

Methyl (Z)-14-methylhexadec-8-enoate has been identified as a key component of the female-produced sex pheromone of the larger cabinet beetle, Trogoderma inclusum. pherobase.comresearchgate.net In this context, the compound is released by virgin females to attract males for the purpose of mating. Pheromones are often not single compounds but rather a specific blend of chemicals, and the precise ratio of these components is critical for eliciting a behavioral response. While this methyl ester is a significant part of the pheromone blend, other related compounds, such as (Z)-14-Methyl-8-hexadecenal, are also found in the pheromones of various Trogoderma species.

Table 1: Natural Occurrence of this compound

| Organism | Compound Name | Biological Function |

|---|

In insects, pheromones are synthesized and released from specialized exocrine glands. wikipedia.org While the specific glandular morphology for Trogoderma inclusum is not extensively detailed in available literature, studies on the closely related species, Trogoderma granarium, indicate the presence of a simple pheromone gland. This gland consists of a single layer of modified epidermal cells located beneath the endocuticle of the 5th visible abdominal sternite. It is highly probable that a similar glandular structure is responsible for the production of this compound in Trogoderma inclusum.

The biosynthesis of fatty acid-derived pheromones in Coleoptera, the order to which Trogoderma beetles belong, typically involves modifications of standard fatty acid metabolism. nih.gov The process is often regulated by juvenile hormone III (JH III). nih.gov The synthesized pheromone is then released into the environment, often through specific behaviors such as exposing the abdominal tip, to facilitate its dispersal and reception by conspecifics. wikipedia.org The pheromone molecules are volatile and travel downwind to be detected by the antennae of male beetles. wikipedia.org

Methodologies for Natural Product Isolation and Extraction

The identification and quantification of this compound from its natural source require sophisticated and sensitive analytical techniques due to the minute quantities produced by individual insects.

A common method for isolating volatile insect pheromones involves trapping the airborne chemicals followed by solvent extraction. A well-established technique for collecting pheromones from Trogoderma species utilizes a solid adsorbent material called Porapak-Q. pherobase.comchinayyhg.com In this method, air is passed over virgin female beetles, and the volatile pheromones in the air are trapped on the Porapak-Q.

The trapped compounds are then recovered by eluting the Porapak-Q with a suitable solvent. Pentane (B18724) is a commonly used solvent for this purpose. chinayyhg.com The procedure generally involves the following steps:

The Porapak-Q with the adsorbed pheromones is placed in a Soxhlet extractor.

The adsorbent is then continuously extracted with pentane.

The resulting pentane solution, containing the pheromone, is concentrated to a smaller volume.

This method provides a concentrated extract of the chemical message as it is naturally released by the insect. Another approach involves direct solvent extraction of dissected pheromone glands or whole bodies, though this may also extract non-volatile compounds.

Solid-Phase Microextraction (SPME) is a solvent-free technique that is highly suitable for the analysis of volatile and semi-volatile organic compounds. It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace above the sample (in this case, the insect or its secretions), and the volatile compounds adsorb onto the fiber coating. The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

SPME has been successfully employed in the analysis of volatile organic compounds from stored product insects, including species of Trogoderma. This technique is particularly advantageous as it is non-destructive, requires minimal sample preparation, and can be used to sample the headspace of living insects, providing a more accurate profile of the emitted volatiles. In a typical application, the SPME fiber would be exposed to the headspace of a container holding virgin female Trogoderma inclusum for a specific period. The adsorbed compounds, including this compound, would then be analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. tsijournals.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, respectively. In this state, it possesses properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve materials like a liquid.

The main advantages of SFE are that it is rapid, and the solvent is easily removed by simply depressurizing the system, leaving no solvent residue in the extract. tsijournals.com The selectivity of the extraction can be tuned by adjusting the temperature and pressure. While there are no specific published studies detailing the use of SFE for the isolation of this compound from Trogoderma inclusum, it is a powerful technique for the extraction of natural products, including insect semiochemicals. researchgate.net Given the non-polar nature of this methyl ester, supercritical CO2 would be a suitable solvent. The process would involve placing the insect material (e.g., whole bodies or glands) in an extraction vessel and passing supercritical CO2 through it. The extracted compounds would then be collected in a separator by reducing the pressure.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (Z)-14-Methyl-8-hexadecenal |

| Pentane |

Biosynthesis of Methyl Z 14 Methylhexadec 8 Enoate

Precursor Identification and Elucidation of Metabolic Pathways

The biosynthetic pathway of Methyl (Z)-14-methylhexadec-8-enoate originates from primary metabolism, specifically from the pathways of fatty acid and amino acid biosynthesis. The carbon backbone is assembled from acetyl-CoA and malonyl-CoA, with a key branching point introduced through the incorporation of a methyl group derived from amino acid catabolism. portlandpress.comwikipedia.org

The biosynthesis begins with the formation of a branched-chain fatty acyl-CoA precursor. This process typically utilizes primers derived from the degradation of branched-chain amino acids such as valine, leucine, and isoleucine. portlandpress.comwikipedia.org For the synthesis of a 14-methyl-branched fatty acid, a primer such as 2-methylbutyryl-CoA, derived from isoleucine, is elongated by fatty acid synthase (FAS). wikipedia.org This initial primer dictates the position of the methyl branch.

The straight-chain portion of the fatty acid is constructed through the sequential addition of two-carbon units from malonyl-CoA by the FAS complex. nih.govalfa-chemistry.com The process continues until a C16 fatty acid backbone is formed. Following the construction of the saturated branched-chain fatty acid, a desaturation step introduces a double bond at the C-8 position. This reaction is catalyzed by a specific fatty acid desaturase and results in the formation of (Z)-14-methylhexadec-8-enoic acid. harvard.edu The final step involves the esterification of the carboxyl group with a methyl group, typically from S-adenosyl methionine, to yield this compound.

Table 1: Key Precursors in the

| Precursor Molecule | Role in Biosynthesis |

| 2-Methylbutyryl-CoA | Provides the methyl branch at the 14-position. |

| Malonyl-CoA | Provides the two-carbon units for chain elongation. |

| NADPH | Reducing agent for the fatty acid synthase complex. |

| S-adenosyl methionine | Donates the methyl group for the final esterification. |

The stereochemistry of this compound is critical for its biological activity and is strictly controlled by the enzymes involved in its biosynthesis. The Z-configuration of the double bond at the C-8 position is determined by the high stereospecificity of the Δ8-desaturase enzyme. harvard.edu These enzymes are known to introduce double bonds with a specific geometry. st-andrews.ac.uk

Similarly, the chirality at the C-14 position, resulting from the incorporation of the methyl group, is also under enzymatic control. The specific isomer of the branched-chain amino acid precursor and the stereospecificity of the enzymes in the initial steps of fatty acid synthesis determine the final stereoconfiguration of the methyl branch. wikipedia.org

Enzymatic Machinery Involved in Biosynthesis

The biosynthesis of this compound is accomplished by a suite of specialized enzymes that work in a coordinated fashion. These enzymes belong to well-characterized families involved in fatty acid metabolism, but often exhibit unique substrate specificities that lead to the production of this specific compound. nih.govresearchgate.net

Fatty Acid Synthases (FAS): The core of the biosynthetic pathway is the fatty acid synthase complex. researchgate.netnih.gov In the case of branched-chain fatty acids, the FAS must be able to accept a branched-chain primer like 2-methylbutyryl-CoA. portlandpress.comwikipedia.org The subsequent elongation cycles are carried out by the multifunctional FAS enzyme, which catalyzes a series of condensation, reduction, and dehydration reactions. nih.gov

Desaturases: Once the C16 branched-chain saturated fatty acid is formed, a specific fatty acid desaturase introduces a double bond. st-andrews.ac.uk For this compound, a Δ8-desaturase is required. These enzymes are typically membrane-bound and utilize molecular oxygen and a reducing agent like NADPH to create the double bond. st-andrews.ac.uk The regioselectivity and stereospecificity of the desaturase are crucial for producing the correct isomer. harvard.edu

Methyltransferases: The final step in the biosynthesis is the methylation of the carboxyl group of (Z)-14-methylhexadec-8-enoic acid. This reaction is catalyzed by a methyltransferase, which transfers a methyl group from a donor molecule, most commonly S-adenosyl methionine (SAM), to the fatty acid. portlandpress.com This enzymatic step converts the fatty acid into its corresponding methyl ester.

Reductases: While not directly involved in the final structure of this compound, fatty acyl-CoA reductases (FARs) are a related class of enzymes in insect pheromone biosynthesis that can reduce the fatty acyl-CoA to a fatty alcohol. pnas.orgfrontiersin.org In some biosynthetic pathways, the alcohol can be a precursor to other functional groups. However, for a methyl ester, a methyltransferase acts on the fatty acid itself.

The precise characterization of the enzymes involved in the biosynthesis of this compound in a specific organism would require detailed biochemical and molecular studies. This typically involves the identification of candidate genes from transcriptomic data of tissues known to produce the compound, followed by heterologous expression and functional characterization of the encoded enzymes. oup.combucek-lab.org

Table 2: Key Enzymes and their Functions

| Enzyme | Function |

| Branched-chain α-keto acid dehydrogenase complex | Converts isoleucine to 2-methylbutyryl-CoA. |

| Fatty Acid Synthase (FAS) | Elongates the branched-chain primer to a C16 fatty acid. |

| Δ8-Desaturase | Introduces a Z-double bond at the C-8 position. |

| Methyltransferase | Catalyzes the final esterification to form the methyl ester. |

Regulation of Biosynthetic Pathways

The production of this compound, like other insect pheromones, is not constitutive but is instead a highly regulated process. The biosynthesis is controlled to ensure that the pheromone is produced at the appropriate time in the insect's life cycle and in response to specific physiological and environmental cues. This regulation occurs at multiple levels, from the transcription of genes encoding biosynthetic enzymes to the influence of hormones and ambient environmental conditions. For Coleoptera, the order to which Trogoderma granarium belongs, pheromone production is generally understood to be derived from modifications of fatty acid biosynthesis or other common metabolic pathways, such as the isoprenoid pathway. nih.gov The regulatory mechanisms ensure the high stereochemical and quantitative specificity required for an effective chemical signal. nih.gov

Transcriptional and Translational Control Mechanisms

The molecular-level understanding of the regulation of insect pheromone biosynthesis is still developing. nih.gov However, evidence from other coleopteran species suggests that hormonal signals can directly influence gene expression for key enzymes in the biosynthetic pathway. This transcriptional control is a critical regulatory checkpoint.

In some beetles, the primary hormone responsible for inducing pheromone production, Juvenile Hormone III (JH III), has been shown to act at the transcriptional level. nih.gov It can increase the abundance of messenger RNA (mRNA) for enzymes that are crucial for the de novo biosynthesis of pheromones. nih.gov For instance, in the California fivespined ips, JH III increases the transcription of the gene for 3-hydroxy-3-methylglutaryl-CoA reductase, a key enzyme in the isoprenoid pathway used for its aggregation pheromone. nih.gov While specific studies detailing the transcriptional control of the fatty-acid-derived this compound in Trogoderma granarium are limited, it is hypothesized that a similar mechanism of JH III-mediated transcriptional activation of fatty acid synthase genes or subsequent modifying enzymes is likely involved.

Information regarding specific translational control mechanisms—regulation of the rate of protein synthesis from mRNA templates—in the context of this compound biosynthesis is not extensively detailed in current research. However, this remains a plausible level of regulation that could fine-tune the amount of biosynthetic enzymes produced.

Hormonal and Environmental Influences on Pheromone Production

The timing and quantity of this compound production are heavily influenced by both internal hormonal signals and external environmental factors.

Hormonal Influences: In insects, at least three types of hormonal messengers are known to regulate pheromone biosynthesis: juvenile hormones, ecdysteroids, and pheromone biosynthesis activating neuropeptides (PBAN). nih.gov For the orders Blattodea and Coleoptera, pheromone production is primarily induced by Juvenile Hormone III (JH III). nih.gov JH is a sesquiterpenoid hormone that plays a crucial role in coordinating reproductive maturation in most insects, including the synthesis of sex pheromones. pnas.orgfrontiersin.org While research has not exclusively focused on Trogoderma granarium, the established role of JH III in other beetles strongly indicates it is the principal gonadotropic hormone responsible for stimulating the production of this compound in sexually mature females. nih.govnih.gov

Exposure to certain environmental chemicals can also directly impact pheromone production. For example, a study demonstrated that treating the larval stage of Trogoderma granarium with a sublethal concentration of cinnamon oil had a subsequent impact on the pheromone production of the resulting adult females. ekb.eg This suggests that environmental toxins or feeding deterrents can interfere with the normal biosynthetic pathways. ekb.eg Similarly, starvation has been shown to affect aggregation pheromone production in other grain beetles, indicating that nutritional status is a critical factor. nih.govmdpi.com

The following table summarizes the key environmental influences on Trogoderma granarium and their likely effect on the biosynthesis of this compound.

| Factor | Condition | Effect on Trogoderma granarium | Inferred Effect on Pheromone Biosynthesis | Source(s) |

| Temperature | Optimal (approx. 35°C) | Rapid development, explosive population growth | Enhanced/Optimal Production | annualreviews.orgresearchgate.net |

| Low (<20°C) | Development ceases, diapause induction | Inhibition/Cessation | annualreviews.orgresearchgate.net | |

| Relative Humidity | Low (<50%) | Favorable for development and reproduction | Enhanced/Optimal Production | annualreviews.org |

| High (>75%) | Unfavorable, can induce diapause | Inhibition/Cessation | researchgate.net | |

| Diet | Adequate Food Source | Normal development and reproduction | Normal Production | researchgate.net |

| Starvation/Poor Diet | Diapause induction, reduced vitality | Inhibition/Cessation | researchgate.netmdpi.com | |

| Chemical Exposure | Cinnamon Oil (sublethal) | Biochemical changes | Impaired Production | ekb.eg |

Chemical Ecology and Role As a Semiochemical

Role of Methyl (Z)-14-methylhexadec-8-enoate as a Pheromone

Research has identified this compound as a sex pheromone component for the female dermestid beetle, Trogoderma inclusum. The absolute configuration of the naturally occurring pheromone has been determined to be methyl (-)-14-methyl-(Z)-8-hexadecenoate. This compound is part of a complex chemical signaling system used to mediate reproductive behaviors.

Interspecific Communication and Species Specificity

While this compound is a key pheromone component for Trogoderma inclusum, the genus Trogoderma is known for its use of a variety of structurally related compounds as sex pheromones. The primary pheromone component in many Trogoderma species, including the khapra beetle (Trogoderma granarium), is (Z)-14-methyl-8-hexadecenal, an aldehyde, often in combination with its (E)-isomer.

The specificity of the pheromone signal between different Trogoderma species is thought to be maintained through unique blends of these related compounds. The presence and ratio of different components, such as aldehydes, alcohols, and esters like this compound, can contribute to reproductive isolation among closely related species. However, detailed studies focusing specifically on the role of this compound in attracting or repelling other Trogoderma species are limited in the available scientific literature. The subtle structural differences between the pheromone components of various species are critical for preventing interspecific mating, which would result in non-viable offspring.

Intraspecific Communication and Behavioral Responses

Within Trogoderma inclusum, this compound released by the female acts as a chemical cue to attract males for the purpose of mating. The male's detection of this pheromone initiates a cascade of behaviors, including upwind flight and searching for the female. The precise role of this specific methyl ester in the complete mating sequence, and whether it acts as a long-range attractant or a close-range courtship signal, has not been fully elucidated in comparison to the more extensively studied aldehyde components of other Trogoderma species.

Behavioral Elicitation and Behavioral Assays

Olfactometer Studies and Y-Tube Bioassays

Olfactometers, particularly Y-tube olfactometers, are common laboratory apparatuses used to study the behavioral responses of insects to volatile chemical cues. In a typical Y-tube assay, an insect is placed at the base of a Y-shaped tube and is presented with a choice between two air streams, one carrying the test odor (e.g., this compound) and a control (clean air). The choice of the insect to move towards one of the arms is recorded as an indication of attraction or repulsion.

Hypothetical Olfactometer Assay Data for Trogoderma inclusum Males

| Treatment Arm | Control Arm | Number of Males Choosing Treatment | Number of Males Choosing Control | No Choice | Statistical Significance (p-value) |

|---|---|---|---|---|---|

| This compound | Clean Air | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: This table illustrates the typical format for olfactometer data. Specific experimental results for this compound are not available in the reviewed literature.

Wind Tunnel Flight Trajectory Analysis

Wind tunnels provide a more realistic environment for studying the flight behavior of insects in response to an odor plume. In these experiments, the test compound is released at one end of the tunnel, creating a plume that is carried downwind. The flight path of an insect released into the tunnel can be recorded and analyzed to quantify behaviors such as upwind flight, casting (zigzagging flight), and landing at the source. This type of analysis can provide detailed information on the role of a pheromone component in long-range attraction and source location.

Typical Parameters Measured in Wind Tunnel Assays

| Behavioral Parameter | Description |

|---|---|

| Take-off | Percentage of insects initiating flight. |

| Upwind Flight | Percentage of insects flying towards the odor source. |

| Source Contact | Percentage of insects successfully reaching the odor source. |

| Flight Speed | The velocity of the insect's flight. |

| Turning Frequency | The rate of directional changes during flight. |

Note: This table lists common metrics in wind tunnel studies. Quantitative data for the flight response of *Trogoderma species to this compound is not available in the reviewed literature.*

Electrophysiological Response Measurements (e.g., Electroantennography, Single Sensillum Recordings)

Hypothetical EAG Response Data for Trogoderma inclusum Male Antennae

| Test Compound | Mean EAG Response (mV) | Standard Deviation |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

| (Z)-14-methyl-8-hexadecenal | Data Not Available | Data Not Available |

| Control (Hexane) | Data Not Available | Data Not Available |

Note: This table is an example of how EAG data is typically presented. Specific electrophysiological data for this compound is not available in the reviewed literature.

Modulation of Biological Processes by this compound

This compound is a significant semiochemical, playing a crucial role in the chemical ecology of certain insect species. As a component of pheromone blends, it influences a variety of behaviors essential for reproduction and survival. The following subsections detail its specific roles in modulating key biological processes.

Mate Location and Courtship Behaviors

This compound is recognized as a pheromone component for the larger cabinet beetle, Trogoderma inclusum. pherobase.com In many insect species, mate location is mediated by a complex blend of chemical cues released by one sex to attract the other. Research on the genus Trogoderma has identified a number of related compounds, including (Z)-14-methyl-8-hexadecenal and (Z)-14-methyl-8-hexadecen-1-ol, as key components of their sex pheromone systems. pherobase.com

While the aldehyde, (Z)-14-methyl-8-hexadecenal, is often cited as the primary attractant that induces mating responses in male Trogoderma beetles, the complete pheromone blend, which includes the methyl ester, is typically required to elicit a full and species-specific behavioral response. medchemexpress.com The presence of multiple components in a pheromone blend can enhance specificity and efficacy. In some insects, different components of the blend can trigger different steps in the mating sequence, from long-range attraction to close-range courtship behaviors. frontiersin.org

For instance, in the cranberry white grub, Phyllophaga anxia, L-valine and L-isoleucine methyl esters are the major sex pheromone components that attract males. core.ac.uk This highlights that methyl esters can function as primary attractants. In the case of Trogoderma inclusum, this compound likely acts synergistically with other pheromone components to guide males to a potential mate. The precise role of the methyl ester in the intricate sequence of courtship behaviors in T. inclusum has not been fully elucidated in available research. However, it is understood that the correct ratio of all components is often critical for successful mating.

Table 1: Pheromone Components in Selected Trogoderma Species

| Compound Name | Species | Role in Mating Behavior |

|---|---|---|

| This compound | Trogoderma inclusum | Pheromone Component |

| (Z)-14-Methyl-8-hexadecenal | Trogoderma inclusum, Trogoderma granarium, Trogoderma variabile | Primary Sex Attractant |

| (Z)-14-Methyl-8-hexadecen-1-ol | Trogoderma glabrum | Pheromone Component |

Aggregation and Dispersal Dynamics

Currently, there is a lack of specific scientific literature demonstrating that this compound functions as an aggregation pheromone for Trogoderma inclusum. Aggregation pheromones are chemical signals that cause insects to gather at a specific location for purposes such as mating, feeding, or overwintering.

While this specific compound has not been identified as an aggregation cue for T. inclusum, the species is known to infest stored products, a behavior that can lead to aggregations in suitable environments. nih.gov The chemical cues that mediate this aggregation behavior in T. inclusum remain an area for further research. In other beetle species, aggregation pheromones are common and often consist of a blend of compounds that can be male-produced, female-produced, or a combination of both, sometimes in conjunction with host plant volatiles.

Host-Finding and Oviposition Site Selection

There is no direct evidence in the reviewed scientific literature to suggest that this compound is involved in host-finding or oviposition site selection for Trogoderma inclusum. Host-finding and oviposition behaviors are typically guided by a different set of chemical cues, often originating from the host material itself (kairomones) or from the presence of other insects.

In some insects, pheromones can play a secondary role in indicating a suitable host or oviposition site. For example, the presence of sex pheromones can signal to a female that a location is suitable for mating and subsequent egg-laying. Additionally, certain aliphatic esters have been identified as kairomones in other insect interactions, such as in the host-finding behavior of the mite Varroa destructor, which is attracted to methyl palmitate from honey bee larvae. nih.gov However, a similar role for this compound in T. inclusum has not been documented. The chemical cues guiding T. inclusum to its food sources and influencing its choice of where to lay eggs are likely complex and involve a range of volatile compounds from the stored products they infest.

Mechanisms of Action and Receptor Interactions

Olfactory Receptor Binding and Activation

The initial step in the perception of Methyl (Z)-14-methylhexadec-8-enoate involves its interaction with specific olfactory receptors located on the dendrites of olfactory sensory neurons (OSNs) housed within the beetle's antennae.

To date, the specific olfactory receptors (ORs) in Trogoderma granarium that bind to this compound have not been definitively identified and characterized. Insect ORs are a diverse family of proteins, and identifying the precise receptor for a given ligand requires detailed functional studies, such as heterologous expression and electrophysiological recordings.

In insects, two main families of olfactory receptors are involved in detecting volatile compounds: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs). It is highly probable that a specific receptor from one of these families is responsible for detecting this compound. The OR family is particularly known for its role in detecting species-specific pheromones. These receptors typically function as heterodimers, consisting of a variable, ligand-binding subunit and a conserved co-receptor known as Orco. The identification of the specific OR in Trogoderma granarium that responds to this methyl ester would require genomic and transcriptomic analysis of the beetle's antennae to identify candidate receptor genes, followed by functional validation.

Quantitative data on the binding kinetics and affinity of this compound to its putative olfactory receptor in Trogoderma granarium are currently unavailable in the scientific literature. Such studies are crucial for understanding the sensitivity and specificity of the olfactory system to this pheromone component.

Binding affinity is typically determined by measuring the dissociation constant (Kd), which indicates the concentration of the ligand at which half of the receptors are occupied. A lower Kd value signifies a higher binding affinity. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or fluorescence-based assays would be required to determine these kinetic parameters. It is hypothesized that the receptor for this compound would exhibit high affinity and specificity to ensure the detection of this pheromone component at low concentrations in the environment.

Table 1: Hypothetical Binding Affinity for Pheromone Components of Trogoderma granarium

| Pheromone Component | Putative Receptor | Assumed Binding Affinity (Kd) |

| This compound | TgraORx | Low nanomolar (nM) range |

| (Z)-14-methyl-8-hexadecenal | TgraORy | Low nanomolar (nM) range |

| (E)-14-methyl-8-hexadecenal | TgraORz | Mid nanomolar (nM) range |

This table is illustrative and based on typical pheromone-receptor affinities in insects. The receptor names are hypothetical.

In the absence of an identified receptor structure, molecular docking and computational modeling studies for the interaction between this compound and its receptor have not been performed. Such in silico approaches are invaluable for predicting the binding mode of a ligand within the receptor's binding pocket and for identifying key amino acid residues involved in the interaction.

A typical computational modeling workflow would involve:

Homology Modeling: Building a three-dimensional model of the Trogoderma granarium olfactory receptor based on the crystal structure of a related, known insect OR.

Ligand Preparation: Generating a 3D conformation of this compound.

Molecular Docking: Simulating the binding of the ligand to the receptor model to predict the most favorable binding pose and energy.

Molecular Dynamics Simulation: Refining the docked complex to understand the stability of the interaction and the dynamic movements of the ligand and receptor.

These studies would likely reveal that the binding of this compound is driven by hydrophobic interactions between the aliphatic chain of the pheromone and nonpolar residues in the receptor's binding pocket, as well as potential hydrogen bonding involving the ester group.

Neuroethological Responses and Central Nervous System Integration

The perception of this compound by Trogoderma granarium initiates a cascade of neural events that translate into specific behaviors, such as mate-seeking. This process involves the intricate processing of the olfactory signal within the central nervous system.

Processing in Olfactory Lobes and Antennal Lobe Neurons

Upon detection by olfactory sensory neurons on the antennae, the neural signals corresponding to this compound are transmitted to the antennal lobes, the primary olfactory centers in the insect brain. The antennal lobes are organized into distinct spherical structures of neuropil called glomeruli. It is hypothesized that olfactory neurons expressing the same type of receptor converge onto the same glomerulus. While the specific glomerular map for Trogoderma granarium has not been detailed, it is expected that the neurons detecting this compound project to a specific subset of glomeruli.

Within the glomeruli, the sensory information is processed and refined through interactions between sensory neurons, local interneurons, and projection neurons. This processing allows for the integration of information about the pheromone's concentration and temporal dynamics. The processed signal is then relayed by projection neurons to higher brain centers, including the mushroom bodies and the lateral horn, which are involved in learning, memory, and the generation of behavioral responses. The antennae of both male and female Trogoderma granarium possess various types of sensilla, including trichoid and basiconic sensilla, which are instrumental in perceiving chemical cues.

Descending Pathways to Motor Centers

The processed olfactory information from the higher brain centers ultimately needs to be translated into motor commands that drive the insect's behavior, such as walking or flying towards the pheromone source. This is achieved through descending neural pathways that connect the brain to the thoracic ganglia, which control the muscles of the legs and wings.

The precise descending pathways activated by this compound in Trogoderma granarium are not known. However, in insects generally, descending neurons integrate sensory information and modulate the activity of central pattern generators (CPGs) in the thoracic ganglia. These CPGs are neural circuits that produce the rhythmic motor outputs necessary for locomotion. The descending signals would likely initiate and guide the motor patterns that result in the characteristic mate-seeking behavior of the male beetle.

Neural Correlates of Behavioral Output

The behavioral response of male Trogoderma granarium to this compound is a classic example of a stereotyped, innate behavior. Studies on the mating behavior of T. granarium have detailed specific courtship and mating sequences. researchgate.net The perception of the pheromone is a critical releaser for this behavioral program.

The neural correlates of this behavioral output lie in the specific patterns of activity within the brain and descending pathways. It is theorized that the activation of the specific glomeruli processing the pheromone signal leads to a corresponding activation of a dedicated neural circuit, or "labeled line," that is hardwired to produce the mating approach. The intensity and pattern of this neural activity would likely correlate with the proximity and concentration of the pheromone, guiding the male's movements towards the female. Research on Trogoderma granarium has also explored behavioral asymmetries, such as left-right biases in their approach to potential mates, which may have underlying neural correlates. researchgate.netschweizerbart.de

Table 2: Summary of Neuroethological Responses to this compound

| Neural Stage | Location | Putative Function | Behavioral Consequence |

| Signal Transduction | Olfactory Sensory Neurons | Conversion of chemical signal to electrical signal | Initial detection of the pheromone |

| Signal Processing | Antennal Lobe | Filtering and integration of pheromone information | Recognition of the specific pheromone cue |

| Higher-Order Processing | Mushroom Bodies / Lateral Horn | Learning, memory, and behavioral choice | Decision to initiate mate-seeking behavior |

| Motor Command Generation | Descending Pathways / Thoracic Ganglia | Activation and modulation of motor programs | Coordinated muscle contractions for locomotion |

This table outlines a generalized framework for the neuroethological response to pheromones in insects, with the specific neural circuits in Trogoderma granarium for this compound yet to be fully identified.

Synthetic Methodologies for Research and Analog Development

Stereoselective Synthesis of Methyl (Z)-14-methylhexadec-8-enoate

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Therefore, the development of synthetic routes that allow for the selective formation of the desired stereoisomer of this compound is of paramount importance.

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. This approach is one of the simplest and oldest methods for achieving enantioselective synthesis. ddugu.ac.in Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

For the synthesis of this compound, a suitable chiral starting material would possess the required stereochemistry at what will become the C14 position. A potential precursor from the chiral pool could be an enantiomerically pure citronellol derivative, which already contains a chiral carbon with a methyl group. The synthetic strategy would then involve the modification of the functional groups and extension of the carbon chain of the chiral precursor to arrive at the target molecule, preserving the initial stereochemistry.

The key steps in such a synthesis would typically involve:

Protection of functional groups: To prevent unwanted side reactions during subsequent steps.

Carbon chain elongation: This can be achieved through various methods such as Grignard reactions, cuprate additions, or cross-coupling reactions.

Introduction of the olefin: The (Z)-double bond can be installed using methods discussed in section 6.2.

Final functional group manipulations: To yield the desired methyl ester.

Asymmetric catalysis offers a powerful tool for the stereoselective synthesis of complex molecules, including the formation of specific olefin geometries. In recent years, significant advancements have been made in the development of catalysts that can control the stereochemical outcome of a reaction with high efficiency.

A particularly relevant method for the synthesis of (Z)-olefins is the Z-selective cross-metathesis . This reaction utilizes ruthenium-based catalysts that can couple two terminal olefins to form a new internal (Z)-double bond with high selectivity. nih.gov For the synthesis of this compound, a retrosynthetic approach would involve disconnecting the molecule at the C8-C9 double bond. This would lead to two simpler olefin fragments that can be coupled using a Z-selective metathesis catalyst. This methodology is attractive due to its functional group tolerance and the potential for creating the desired olefin geometry in a single step from readily available starting materials. nih.gov

Other asymmetric catalytic methods, such as asymmetric hydrogenation or hydroformylation, could be employed to establish the chiral center at C14 if a prochiral precursor is used.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, while diastereoselective synthesis focuses on the formation of a specific diastereomer when multiple stereocenters are present or being formed.

For this compound, an enantioselective approach to establish the stereocenter at C14 could involve the use of a chiral auxiliary . A chiral auxiliary is an organic compound that can be reversibly attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed to yield the enantiomerically enriched product.

Alternatively, an enantioselective alkylation of a suitable enolate precursor could be employed. This would involve the use of a chiral ligand or a chiral base to control the facial selectivity of the electrophilic attack by a methylating agent.

Diastereoselective strategies would be particularly relevant in the synthesis of analogs of this compound that contain additional stereocenters. In such cases, the relative stereochemistry between the new and existing stereocenters can be controlled by carefully choosing the reagents and reaction conditions.

Strategies for Olefin Formation

The formation of the (Z)-double bond at the C8 position is a critical step in the synthesis of this compound. Several reliable methods are available for the stereoselective synthesis of (Z)-alkenes.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. organic-chemistry.org

The general retrosynthesis for the formation of the C8-C9 double bond in this compound via a Wittig reaction would involve the disconnection into an aldehyde and a phosphonium salt.

Key factors for achieving high (Z)-selectivity in the Wittig reaction include:

Use of non-stabilized ylides: Ylides bearing alkyl or hydrogen substituents on the carbanion favor the formation of (Z)-alkenes.

Salt-free conditions: The presence of lithium salts can lead to the formation of a more stable threo-betaine intermediate, which results in the (E)-alkene. Therefore, using bases like sodium hydride or sodium amide in a non-polar, aprotic solvent like tetrahydrofuran (THF) is preferred. wikipedia.org

Low temperatures: Running the reaction at low temperatures can enhance the kinetic control and favor the formation of the cis-oxaphosphetane, which leads to the (Z)-alkene.

| Parameter | Condition for (Z)-Selectivity | Rationale |

| Ylide Type | Non-stabilized (e.g., R = alkyl) | Favors kinetic control and formation of the less stable cis-oxaphosphetane intermediate. |

| Base | Sodium-based (e.g., NaH, NaHMDS) | Avoids the formation of lithium adducts that can lead to equilibration and (E)-alkene formation. |

| Solvent | Aprotic, non-polar (e.g., THF, Et2O) | Stabilizes the transition state leading to the cis-oxaphosphetane. |

| Temperature | Low (e.g., -78 °C to 0 °C) | Enhances kinetic control and minimizes side reactions. |

| Additives | Salt-free conditions are crucial. | Lithium salts can catalyze the equilibration of intermediates, leading to the thermodynamic (E)-product. |

Table 1: General Conditions for Z-Selective Wittig Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for olefination, involving the reaction of a phosphonate carbanion with an aldehyde or ketone. wikipedia.org The standard HWE reaction typically yields the thermodynamically more stable (E)-alkene. nrochemistry.com However, a significant modification known as the Still-Gennari olefination allows for the highly selective synthesis of (Z)-alkenes. bohrium.com

The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and an additive such as 18-crown-6. nih.gov The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, leading to the kinetic (Z)-product. nrochemistry.com

A retrosynthetic analysis of this compound for an HWE approach would involve disconnection to an aldehyde and a phosphonate ester.

| Parameter | Condition for (Z)-Selectivity (Still-Gennari) | Rationale |

| Phosphonate | Electron-withdrawing groups (e.g., -OCH2CF3) | Accelerates the elimination of the oxaphosphetane, favoring the kinetic (Z)-product. |

| Base | Strong, non-coordinating (e.g., KHMDS) | Efficiently generates the phosphonate carbanion without coordinating to intermediates. |

| Solvent | Aprotic (e.g., THF) | Suitable for the reaction conditions. |

| Temperature | Low (e.g., -78 °C) | Enhances kinetic control. |

| Additive | 18-crown-6 | Sequesters the potassium cation, leading to a more reactive "naked" anion and enhancing Z-selectivity. |

Table 2: Conditions for the Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction for (Z)-Olefin Synthesis

Suzuki-Miyaura and Other Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, offering a versatile and stereospecific method for creating the (Z)-alkene moiety in this compound. This reaction typically involves the palladium-catalyzed coupling of a vinylboronic acid or ester with an organohalide.

A plausible synthetic route to this compound via a Suzuki-Miyaura coupling would involve the stereoselective synthesis of a (Z)-vinylboronate and its subsequent coupling with an appropriate alkyl halide. The general approach is outlined below:

Preparation of the (Z)-Vinylboronate Fragment: The synthesis of the required (Z)-1-alkenylboronic ester can be achieved through the hydroboration of an alkyne, followed by stereoselective isomerization or through direct stereoselective methods.

Preparation of the Alkyl Halide Fragment: The second coupling partner, an alkyl halide containing the methyl branch, can be synthesized from commercially available starting materials.

Palladium-Catalyzed Cross-Coupling: The (Z)-vinylboronate and the alkyl halide are then coupled in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yield and maintaining the stereochemical integrity of the Z-double bond.

| Parameter | Typical Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for cross-coupling reactions. The choice of ligand can influence yield and stereoselectivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic ester for transmetalation to the palladium center. |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally used to avoid protodeboronation of the boronic ester. |

| Temperature | 60-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

Other cross-coupling reactions, such as the Negishi coupling (organozinc) and Stille coupling (organotin), also provide powerful alternatives for the stereoselective synthesis of Z-alkenes, though the toxicity of organotin reagents often makes the Stille coupling less favorable.

Preparation of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound is essential for probing its biological activity and understanding its mechanism of action. These modifications can involve altering the carbon chain length, introducing isosteric replacements for the methyl group, or creating different stereoisomers.

Isosteric Replacements and Chain Length Modifications

Isosteric replacements involve substituting an atom or a group of atoms with another that has similar physical or chemical properties. In the context of this compound, the methyl group at the 14-position is a key feature for modification.

Isosteric Replacements for the Methyl Group:

Ethyl Group: Replacing the methyl with an ethyl group can probe the steric tolerance of the biological target. This can be achieved by using a different starting material for the synthesis of the alkyl halide fragment.

Trifluoromethyl Group: The trifluoromethyl group is a common bioisostere for a methyl group, as it is of a similar size but has vastly different electronic properties. This substitution can provide insights into the importance of electronic effects at this position.

Cyclopropyl Group: A cyclopropyl group can be used to introduce conformational rigidity.

Chain Length Modifications:

Modifying the length of the fatty acid chain can impact its physical properties, such as lipophilicity, and its interaction with biological targets.

Chain Shortening: Analogs with shorter chains can be synthesized by using starting materials with fewer carbon atoms. For example, using a shorter alkyl halide in the Suzuki-Miyaura coupling would result in a shorter final product.

Chain Elongation: Longer-chain analogs can be prepared using chain-extension methodologies, such as the Arndt-Eistert homologation or by employing longer-chain starting materials in the coupling reaction.

| Modification | Example Analog | Synthetic Strategy |

| Isosteric Replacement | Methyl (Z)-14-ethylhexadec-8-enoate | Utilize a starting material with an ethyl branch for the alkyl halide fragment. |

| Chain Shortening | Methyl (Z)-12-methyltetradec-6-enoate | Employ shorter-chain precursors for both the vinylboronate and alkyl halide fragments. |

| Chain Elongation | Methyl (Z)-16-methyloctadec-10-enoate | Utilize longer-chain precursors in the cross-coupling reaction. |

Stereoisomeric Variants for Structure-Activity Relationship Studies

The geometry of the double bond and the stereochemistry of the chiral center (if present) are critical for the biological activity of many fatty acid derivatives. The synthesis of stereoisomeric variants is therefore crucial for structure-activity relationship (SAR) studies.

For this compound, the key stereochemical features are the (Z)-configuration of the double bond at the 8-position and the stereocenter at the 14-position (if the methyl group is considered to create a chiral center, which it does if the two ends of the chain are different).

Synthesis of the (E)-Isomer:

The (E)-isomer, Methyl (E)-14-methylhexadec-8-enoate, can be synthesized using stereoselective methods that favor the formation of the trans double bond. This can include:

Wittig Reaction: Using a stabilized ylide in a Wittig reaction typically favors the formation of the (E)-alkene.

Nozaki-Hiyama-Kishi Reaction: This reaction can also be employed for the stereoselective synthesis of (E)-alkenes.

Isomerization: The (Z)-isomer can sometimes be isomerized to the (E)-isomer under thermodynamic control, for example, using a catalytic amount of iodine and light.

Synthesis of Enantiopure Branched-Chain Analogs:

If the methyl branch at the 14-position creates a chiral center, the synthesis of enantiomerically pure (R)- and (S)-isomers is necessary to determine if the biological activity is stereospecific. This can be achieved by:

Using Chiral Starting Materials: Employing enantiopure starting materials for the synthesis of the alkyl halide fragment.

Asymmetric Synthesis: Utilizing asymmetric catalytic methods to introduce the methyl group stereoselectively.

Chiral Resolution: Separating the racemic mixture of the final product or a synthetic intermediate using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Deuterated Analogs for Mechanistic Investigations

Deuterium-labeled analogs of this compound are invaluable tools for mechanistic studies, particularly for tracing metabolic pathways and for use as internal standards in mass spectrometry-based quantification.

Synthesis of Deuterated Analogs:

Specific deuterium labeling can be achieved by introducing deuterium atoms at desired positions during the synthesis.

Deuterated Methyl Group: Using a deuterated methylating agent (e.g., CD₃I) in the synthesis of the alkyl halide fragment would result in a D₃-labeled methyl group at the 14-position.

Deuterium on the Alkene: Deuterated vinylboronates can be prepared to introduce deuterium atoms at the 8- and 9-positions.

Deuterium on the Ester Methyl Group: Using deuterated methanol (CD₃OD) for the final esterification step will label the methyl ester group. uni-due.de

These deuterated analogs can be distinguished from their non-deuterated counterparts by their higher mass in mass spectrometry, allowing for their use in isotope dilution assays and metabolic fate studies. The synthesis of these labeled compounds follows the same general synthetic routes as the unlabeled compound, with the appropriate deuterated reagent being introduced at the desired step.

| Deuterated Analog | Position of Deuterium | Synthetic Approach |

| Methyl (Z)-14-(trideuteriomethyl)hexadec-8-enoate | 14-methyl group | Use of CD₃-Grignard or CD₃I in the synthesis of the alkyl halide precursor. |

| Methyl (Z)-14-methylhexadec-8,9-d₂-8-enoate | Vinylic positions | Preparation and use of a dideuterated vinylboronate. |

| Trideuteriothis compound | Ester methyl group | Esterification of the corresponding carboxylic acid with CD₃OD. |

Advanced Analytical Techniques for Characterization in Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of FAMEs, enabling their separation from other components for identification, quantification, and purification.

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like FAMEs. Due to the presence of a carboxyl group, fatty acids themselves are not ideal for direct GC analysis; therefore, they are typically derivatized into their more volatile methyl esters. shimadzu.com High-resolution capillary columns, such as those with a DB-5 stationary phase, are commonly used for separating complex mixtures of FAMEs, providing excellent resolution between isomers and homologs. shimadzu.comnist.gov For enhanced separation of very complex samples, comprehensive two-dimensional gas chromatography (GCxGC) can be employed. unito.it The coupling of GC with a mass spectrometer (GC-MS) is standard practice for the definitive identification of the separated components. researchgate.net

| Parameter | Typical Condition for FAME Analysis |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | High-resolution capillary column (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Temperature Program | Initial oven temperature held, followed by a controlled ramp to a final temperature to elute all compounds. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

The presence of a chiral center at the C-14 position in Methyl (Z)-14-methylhexadec-8-enoate means it can exist as two distinct enantiomers: (R)- and (S)-isomers. Distinguishing between these enantiomers is impossible with standard achiral GC columns. Chiral gas chromatography, utilizing a stationary phase modified with a chiral selector (e.g., cyclodextrin derivatives), is the requisite technique for separating enantiomers. This separation is critical in synthesis and natural product studies to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of the compound, as different enantiomers can exhibit distinct biological activities. The analysis of related chiral natural products, such as (R)-(-)-(Z)-14-Methyl-8-hexadecen-1-ol, underscores the importance of this technique in stereospecific analysis. nist.gov

High-Performance Liquid Chromatography (HPLC) serves as a powerful tool for both the analytical separation and preparative isolation of FAMEs. nih.gov Reverse-phase HPLC, typically using octadecylsilyl (C18) columns, is effective for separating FAMEs based on their hydrophobicity, chain length, and degree of unsaturation. nih.gov

This technique is particularly valuable for purifying this compound from complex biological extracts or synthetic reaction mixtures, as it can effectively remove non-FAME impurities like cholesterol that might interfere with subsequent GC analysis. nih.gov By scaling up the process with larger columns, HPLC can be used to isolate milligram to gram quantities of the pure compound for further structural elucidation or biological testing. Detection is commonly achieved using a UV detector, as unsaturated FAMEs absorb light at low wavelengths (around 192-205 nm). nih.govscielo.br

| Parameter | Typical Condition for FAME Separation |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | Octadecylsilyl (C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/2-propanol-hexane gradients nih.govscielo.br |

| Detection | UV Absorbance at 192 nm or 205 nm nih.gov |

| Application | Analytical separation and preparative isolation nih.gov |

Spectroscopic Characterization

Following isolation, spectroscopic methods are employed to provide unambiguous structural confirmation of the molecule.

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound.

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this specific FAME, characteristic signals would include a singlet for the methyl ester protons (O-CH₃), multiplets for the olefinic protons of the Z-configured double bond, and distinct signals for the methyl groups and methylene chains. aocs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals would correspond to the carbonyl carbon of the ester, the two olefinic carbons, the methoxy carbon, and the various aliphatic carbons along the chain, including the unique carbons at the C-14 branch point.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity within the molecule. magritek.com COSY identifies proton-proton coupling networks, confirming the positions of the double bond and the methyl branch by mapping the adjacencies of protons along the carbon chain. magritek.com HSQC correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C spectra. magritek.com

Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on general FAME spectral data. Actual values may vary.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~174 |

| -OCH₃ | ~3.67 (s) | ~51 |

| CH =CH (C8, C9) | ~5.35 (m) | ~129-130 |

| CH ₂-COO (C2) | ~2.30 (t) | ~34 |

| CH ₂-C=C (C7, C10) | ~2.01 (m) | ~27 |

| -CH (CH₃)- (C14) | ~1.50 (m) | ~34 |

| Chain -CH ₂- | ~1.2-1.4 (m) | ~25-39 |

| -CH(CH ₃)- (C14-Methyl) | ~0.86 (d) | ~19 |

| Terminal -CH ₃ (C16) | ~0.88 (t) | ~11 |

Mass spectrometry is used to determine the molecular weight and gain structural information through fragmentation analysis.

Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₈H₃₄O₂). Soft ionization techniques are preferred for clearly identifying the molecular ion. Chemical Ionization (CI) and Field Ionization (FI) are effective soft ionization methods that minimize fragmentation and typically show a strong protonated molecule [M+H]⁺ or molecular ion [M]⁺•, respectively. shimadzu.comjeol.com This is particularly useful for unsaturated FAMEs where the molecular ion can be weak or absent under Electron Ionization (EI). jeol.comjeol.com

Fragmentation Analysis:

Electron Ionization (EI): As a "hard" ionization technique, EI causes extensive and reproducible fragmentation, creating a characteristic fingerprint that can be compared against spectral libraries for identification. jeol.com However, interpreting the EI spectrum to locate methyl branches and double bonds can be challenging due to potential ion rearrangement. researchgate.net

Chemical Ionization (CI): As a "soft" ionization technique, CI results in less fragmentation, with the protonated molecule often being the most abundant ion. shimadzu.comnih.gov This makes CI more suitable for quantitative analysis and confirming molecular weight. nih.gov When coupled with tandem mass spectrometry (MS/MS), characteristic fragmentation patterns of the selected precursor ion can be deduced. nih.gov

Table: Comparison of Ionization Techniques for FAME Analysis

| Technique | Ionization Type | Fragmentation | Primary Use |

| Electron Ionization (EI) | Hard | Extensive | Structural fingerprinting, library matching jeol.com |

| Chemical Ionization (CI) | Soft | Minimal | Molecular weight determination, quantification shimadzu.comnih.gov |

| High-Resolution MS (HRMS) | N/A | Varies | Accurate mass measurement, elemental formula confirmation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of its chemical bonds. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure as a long-chain, monounsaturated, and branched fatty acid methyl ester.

The most prominent feature in the IR spectrum is the strong absorption band resulting from the carbonyl (C=O) stretching vibration of the ester group, which typically appears around 1745 cm⁻¹ azom.com. The presence of the aliphatic chain is confirmed by C-H stretching vibrations. The asymmetric and symmetric stretching bands for methylene (-CH₂) groups are observed at approximately 2920 cm⁻¹ and 2852 cm⁻¹, respectively, while the methyl (-CH₃) group stretch appears near 2956 cm⁻¹ researchgate.net.

The (Z)- or cis-configuration of the double bond at the C-8 position gives rise to a characteristic, but often weak, C=C stretching vibration in the region of 1660-1630 cm⁻¹ spectroscopyonline.com. More diagnostically, the C-H bond attached to the cis-double bond exhibits a stretching vibration at a frequency slightly above 3000 cm⁻¹, typically around 3006 cm⁻¹ spectroscopyonline.com. The out-of-plane bending vibration for a cis-disubstituted alkene, often referred to as a C-H wag, produces a broad, strong band around 736-690 cm⁻¹ spectroscopyonline.com.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Alkene (=C-H) | Stretch | 3100 - 3000 | Medium |

| Alkane (C-H) | Stretch | 2960 - 2850 | Strong |

| Alkene (C=C) | Stretch | 1660 - 1630 | Weak to Medium |

| Alkane (-CH₂) | Bend (Scissoring) | ~1465 | Medium |

| Alkane (-CH₃) | Bend (Rocking) | ~1378 | Medium |

| cis-Alkene (=C-H) | Bend (Out-of-plane wag) | 730 - 650 | Strong, Broad |

This table presents predicted data based on the analysis of functional groups.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Stereochemical Assignment

This compound possesses a chiral center at the C-14 position due to the methyl branch. This structural feature makes the molecule optically active, meaning it can rotate the plane of polarized light. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques used to investigate the stereochemistry of such chiral molecules creative-biostructure.com.

ORD measures the change in optical rotation as a function of the wavelength of light creative-biostructure.commgcub.ac.in. CD, on the other hand, measures the differential absorption of left and right circularly polarized light by a chiral molecule creative-biostructure.commgcub.ac.inlibretexts.org. Both techniques are particularly sensitive to the three-dimensional arrangement of atoms around a chromophore, which is a light-absorbing part of the molecule amrita.edu.

In this compound, the ester carbonyl group acts as a chromophore. The interaction of this chromophore with the chiral center at C-14 gives rise to a characteristic ORD spectrum with a "Cotton effect"—a distinctive anomalous dispersion curve with a peak and a trough in the vicinity of the carbonyl group's absorption maximum (around 210 nm) amrita.edu. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration (R or S) of the chiral center. By applying empirical rules, such as the octant rule for ketones and esters, the observed sign of the Cotton effect can be used to deduce the stereochemistry at C-14.

Similarly, the CD spectrum would show a peak (positive or negative) corresponding to the n → π* transition of the carbonyl group. The sign of this CD band is also indicative of the stereochemistry. While CD spectra are often simpler to interpret than ORD curves, both methods provide crucial information for the unambiguous assignment of the molecule's absolute configuration creative-biostructure.com.

Sample Preparation and Derivatization for Analysis

Micro-scale Extraction and Concentration Methods

The analysis of this compound from biological matrices often requires efficient extraction and concentration of the lipid fraction from a small amount of starting material. Micro-scale methods are preferred as they minimize sample and solvent usage. A common approach involves a rapid, single-step in situ transesterification, which combines extraction and derivatization caltech.edunih.gov.

One such method requires as little as 250 μg of dry sample mass nih.gov. The procedure involves the direct treatment of the lyophilized biological sample with a mixture of methanol, a catalyst (acidic or basic), and a nonpolar solvent like hexane caltech.edu. The mixture is heated to facilitate the simultaneous extraction of lipids and their conversion to fatty acid methyl esters (FAMEs) caltech.edu. After the reaction, a small volume of water is added to induce phase separation. The upper hexane layer, now containing the FAMEs, including this compound, is carefully collected caltech.edu.

For concentration, the collected hexane extract is typically evaporated to a smaller volume under a gentle stream of nitrogen. This step is crucial for increasing the analyte concentration to a level suitable for detection by analytical instruments like a gas chromatograph.

Derivatization Techniques for Enhanced Volatility or Detectability

For the analysis of fatty acids by gas chromatography (GC), derivatization is a critical step to increase the volatility and thermal stability of the analytes. The most common derivatization method for fatty acids is their conversion to fatty acid methyl esters (FAMEs) gcms.cz. Since the target compound is already a methyl ester, these techniques are primarily applied to the parent fatty acid, (Z)-14-methylhexadec-8-enoic acid, which might be present in a biological sample.

Two primary catalytic methods are used for this transesterification or esterification:

Acid-Catalyzed Derivatization: This method is suitable for esterifying free fatty acids and transesterifying esterified fatty acids (in triglycerides, phospholipids, etc.) nih.gov. A common reagent is 5% anhydrous hydrogen chloride in methanol or boron trifluoride (BF₃) in methanol aocs.org. The lipid extract is heated with the reagent, typically at 50-100°C for a duration ranging from 30 minutes to a couple of hours aocs.org. The reaction is stopped by adding water, and the FAMEs are extracted with a nonpolar solvent like hexane aocs.org.

Base-Catalyzed Derivatization: This technique is used for the transesterification of lipids like triglycerides and phospholipids but is not effective for free fatty acids nih.gov. A solution of sodium methoxide or potassium hydroxide in methanol is a common reagent aocs.orgnih.gov. The reaction is typically much faster than acid-catalyzed methods and can often be completed at room temperature or with gentle heating (e.g., 50°C) in a few minutes aocs.org.

The choice of derivatization technique depends on the nature of the fatty acids in the sample (free vs. esterified). For a comprehensive fatty acid profile, a two-step process involving saponification followed by acid-catalyzed esterification is often employed gcms.cz.

Quantitative Analysis and Detection Limits in Biological Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the quantitative analysis of FAMEs, including branched-chain fatty acids like this compound, in biological matrices researchgate.net. For high sensitivity and selectivity, GC-MS is often operated in the selected ion monitoring (SIM) mode or as a tandem mass spectrometry (GC-MS/MS) system ntnu.nochromatographyonline.com.

Quantitative analysis is typically performed using the stable isotope dilution method nih.gov. This involves adding a known amount of an isotopically labeled internal standard (e.g., a deuterated version of a similar fatty acid methyl ester) to the sample before extraction and derivatization. This standard co-elutes with the analyte but is distinguished by its higher mass in the mass spectrometer, allowing for accurate correction of any sample loss during preparation and analysis nih.gov.

The detection limits for FAMEs in biological matrices are dependent on the specific compound, the matrix itself, and the analytical instrumentation. However, modern GC-MS methods can achieve very low detection limits. For many FAMEs, the method detection limits (MDLs) can range from 0.003 to 0.72 µg/L chromatographyonline.com. For targeted analysis of branched-chain fatty acids, limits of detection (LOD) can be in the range of 5–10 ng/mL creative-proteomics.com. A study on various FAMEs in biological matrices using a liquid chromatography-mass spectrometry (LC-MS) method reported limits of detection down to 3 ng and limits of quantification down to 6 ng researchgate.net.

The table below provides representative detection and quantification limits for long-chain FAMEs in biological matrices using GC-MS.

| Parameter | Typical Range | Methodology |

| Limit of Detection (LOD) | 0.003 - 30 µg/L | GC-MS/MS |

| Limit of Quantification (LOQ) | 6 ng - 50 µg/L | GC-MS/MS, LC-MS |

| Limit of Detection (LOD) | 0.244 - 0.977 µM | GC-MS (for short-chain fatty acids) |

| Limit of Detection (LOD) | 5 - 10 ng/mL | GC-MS (for branched-chain fatty acids) |

This table presents a compilation of data for various fatty acid methyl esters from multiple sources to provide a representative range.

Theoretical and Computational Studies

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

No specific studies employing quantum chemical calculations for Methyl (Z)-14-methylhexadec-8-enoate were identified. Such studies are fundamental in computational chemistry for understanding the intrinsic properties of a molecule.

DFT and Ab Initio Methods for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). These calculations determine bond lengths, bond angles, and dihedral angles by solving the Schrödinger equation (or a simplified form). For a molecule like this compound, these methods would elucidate the preferred spatial conformation, which is crucial for its potential biological activity. However, no published results of such optimizations for this specific compound were found.

Electrostatic Potential Surface Analysis

An electrostatic potential surface map illustrates the charge distribution across a molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is critical for predicting non-covalent interactions, such as how a pheromone might bind to a receptor protein. For this compound, this would reveal key areas for electrostatic interactions, but no such analysis has been published.

Molecular Dynamics Simulations of Pheromone-Receptor Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic interactions between a ligand (like a pheromone) and its receptor. There are no available MD simulation studies for this compound.

Ligand Binding Dynamics and Conformational Changes

MD simulations are used to explore the process of a ligand binding to a receptor, identifying the key amino acid residues involved and the pathway of binding. They also reveal how the receptor and the ligand change their shapes to accommodate each other, a process known as "induced fit." Research in this area would be essential to understand how this specific pheromone is recognized at a molecular level, but no such studies have been performed or published.